molecular formula C21H22N4O3 B2793611 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol CAS No. 2097864-04-3

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol

Cat. No.: B2793611
CAS No.: 2097864-04-3
M. Wt: 378.432
InChI Key: MYUPPFCPVRFNRC-UHFFFAOYSA-N
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Description

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol (CAS 2097864-04-3) is a synthetic small molecule with a molecular formula of C21H22N4O3 and a molecular weight of 378.42 g/mol . This complex hybrid structure is composed of a 2-hydroxyquinoline moiety linked via a carbonyl group to a piperidine ring, which is further functionalized with a 4,6-dimethylpyrimidin-2-yl group through an ether linkage. This specific architecture makes it a compelling subject for investigative chemistry and drug discovery programs. Compounds based on the quinolin-4-one and quinolin-2-one scaffolds are recognized for their broad spectrum of biological activities . Historically, this class has yielded important antibiotics, and recent research has expanded its focus to the antiproliferative effects of these structures, with particular interest in their potential as anticancer agents . The presence of the dimethylpyrimidine and piperidine subunits, which are common pharmacophores in medicinal chemistry, suggests potential for interaction with various enzymatic targets and biological pathways. This reagent is offered as a high-quality building block for researchers exploring novel chemical space, studying structure-activity relationships (SAR), and screening for new therapeutic applications in areas such as oncology, infectious diseases, and beyond. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13-10-14(2)23-21(22-13)28-15-6-5-9-25(12-15)20(27)17-11-19(26)24-18-8-4-3-7-16(17)18/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPPFCPVRFNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety: The quinoline core is then reacted with piperidine derivatives under basic conditions to introduce the piperidine moiety.

    Attachment of the Pyrimidine Group: The final step involves the reaction of the intermediate with 4,6-dimethylpyrimidine-2-ol under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or piperidine derivatives.

    Substitution: Various substituted quinoline or pyrimidine derivatives.

Scientific Research Applications

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: The 4,6-dimethylpyrimidine group increases hydrophobicity compared to amino or cyanamide substituents .
  • Melting Point : Compound 10a exhibits a high melting point (>300°C), likely due to rigid conjugation . The target compound’s piperidine moiety may lower this by introducing conformational disorder.

Crystallographic and Spectroscopic Characterization

  • IR/NMR : Compound 11 shows C=O (1660 cm⁻¹) and C=N (1600 cm⁻¹) stretches, while the target compound’s piperidine carbonyl may shift slightly (e.g., 1680 cm⁻¹) due to electronic effects .
  • Crystallography : Software like SHELXL and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and hydrogen bonding networks in such hybrids .

Biological Activity

The compound 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound features a quinoline core substituted with a piperidine and a pyrimidine moiety. Its IUPAC name reflects its intricate structure, which contributes to its bioactivity.

PropertyValue
Molecular FormulaC18H21N3O3
Molecular Weight345.38 g/mol
CAS Number2034616-78-7
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular responses.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing physiological processes.

Anticancer Properties

Recent studies have evaluated the anticancer potential of quinoline derivatives, including this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent anti-proliferative effects. These studies suggest that the mechanism may involve the inhibition of sirtuins, which are proteins linked to cancer progression .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar quinoline derivatives:

  • Antibacterial and Antifungal Activity : Compounds with structural similarities have been evaluated for their effectiveness against bacterial and fungal strains, showing promising results in inhibiting growth .

Case Studies

  • Synthesis and Evaluation : In a study examining the synthesis of quinoline derivatives, the compound was tested alongside others for their biological activity. The results indicated that modifications in the piperidine and pyrimidine substituents significantly influenced their anticancer efficacy .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific functional groups on the quinoline scaffold enhance biological activity. The presence of the pyrimidine moiety was found to be crucial for achieving optimal interaction with target enzymes.

Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against various bacterial and fungal strains
Enzyme InhibitionModulation of key metabolic enzymes

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